1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-(2,5-dichlorophenyl)piperazine
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Description
1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-(2,5-dichlorophenyl)piperazine is a useful research compound. Its molecular formula is C18H19Cl3N2O3S and its molecular weight is 449.77. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Research has led to the synthesis of various piperazine derivatives, including 1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-(2,5-dichlorophenyl)piperazine, aimed at exploring their potential biological activities. Piperazine derivatives have been synthesized and evaluated for antimicrobial activities. Some derivatives have shown good or moderate activities against test microorganisms, indicating the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Medicinal Chemistry and Drug Development
Piperazine structures are integral to several therapeutic agents, exemplified by cetirizine, a piperazine antihistamine effective in treating urticaria and allergic rhinitis. This underscores the significance of piperazine derivatives in medicinal chemistry and drug development (Arlette, 1991).
Receptor Antagonism
A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines has been developed, displaying high selectivity and subnanomolar affinity as A2B adenosine receptor antagonists. This illustrates the utility of piperazine derivatives in creating highly selective receptor antagonists, contributing to targeted therapeutic interventions (Borrmann et al., 2009).
HIV-1 Reverse Transcriptase Inhibition
Research into bis(heteroaryl)piperazines has yielded compounds significantly more potent than earlier generations, showcasing the role of piperazine derivatives in enhancing the efficacy of HIV-1 reverse transcriptase inhibitors. This has potential implications for improving HIV treatment regimens (Romero et al., 1994).
5-HT7 Receptor Antagonism
Studies on piperazine derivatives as 5-HT7 receptor antagonists have yielded compounds with significant IC50 values, indicating their potential in targeting serotonin receptors for therapeutic purposes (Yoon et al., 2008).
Properties
IUPAC Name |
1-(5-chloro-2-ethoxyphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl3N2O3S/c1-2-26-17-6-4-14(20)12-18(17)27(24,25)23-9-7-22(8-10-23)16-11-13(19)3-5-15(16)21/h3-6,11-12H,2,7-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHILKWIOVBITPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl3N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.